Bismarck Brown Y
Description
Historical Development and Early Academic Investigations of Azo Dyes and C.I. Basic Brown 1
The latter half of the 19th century marked a revolutionary period in the chemical industry, largely driven by the synthesis of new organic compounds, particularly dyes. The discovery of mauveine by William Henry Perkin in 1856 is often cited as the dawn of the synthetic dye industry. researchgate.netnih.gov This breakthrough spurred intense research into the creation of novel colorants from coal tar derivatives.
Within this context of fervent discovery, the German chemist Peter Griess made a pivotal contribution in 1858 by discovering the diazotization reaction. nih.govresearchgate.netresearchgate.net This reaction, involving the treatment of aromatic amines with nitrous acid to form diazonium salts, became the foundational chemical process for producing a vast new class of dyes: the azo dyes. nih.govresearchgate.netbrookstonbeerbulletin.com Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which act as a chromophore, the part of the molecule responsible for its color. researchgate.net
Following Griess's discovery, chemists and dye manufacturers began to explore the potential of this new chemistry. sciencemuseumgroup.org.uk In 1863, another German chemist, Carl Alexander von Martius, synthesized one of the earliest azo dyes, which came to be known as C.I. Basic Brown 1 or Bismarck Brown Y. wikipedia.orgebi.ac.uk The synthesis was notable for its simplicity, utilizing 1,3-phenylenediamine as both the source of the diazonium cation and the coupling partner in the azo coupling reaction. wikipedia.orgbrainly.in
Early academic investigations into azo dyes focused on understanding their chemical structures, the relationship between structure and color, and their dyeing properties. C.I. Basic Brown 1, being one of the first of its kind, was a subject of these early studies. Its ability to directly dye materials like wool and silk without the need for a mordant (a substance used to fix the dye to the fabric) made it commercially significant. sciencemuseumgroup.org.ukroadmaptozero.com The early success and widespread use of dyes like Bismarck Brown spurred further research, leading to the development of thousands of different azo dyes, which now constitute the largest group of synthetic colorants used in various industries. researchgate.net
One notable early application of a related brown dye, Vesuvin, was in microbiology. In 1882, Robert Koch used Vesuvin as a counterstain with methylene (B1212753) blue to identify Mycobacterium tuberculosis, the bacillus that causes tuberculosis. bcmj.org This highlights the early adoption of these new synthetic dyes in scientific research beyond the textile industry.
Nomenclature and Classification within Dye Chemistry
The nomenclature and classification of synthetic dyes are systematic processes designed to provide clear and unambiguous identification for a vast number of compounds. C.I. Basic Brown 1 is identified and classified through several systems, primarily the Colour Index (C.I.) system.
Colour Index (C.I.) System:
The Colour Index is an internationally recognized reference system jointly maintained by the Society of Dyers and Colourists (SDC) and the American Association of Textile Chemists and Colorists (AATCC). It assigns a generic name and a constitution number to each dye.
C.I. Generic Name: For this compound, the generic name is C.I. Basic Brown 1 . wikipedia.org This name indicates its classification as a basic dye and its color. Basic dyes are cationic, meaning they carry a positive electrical charge and are used to dye anionic (negatively charged) substrates such as wool, silk, and acrylics. roadmaptozero.comscbt.com
C.I. Constitution Number: The constitution number for C.I. Basic Brown 1 is C.I. 21000 . wikipedia.orgdawnscientific.com This number provides a unique identifier based on its chemical structure.
Chemical Classification:
From a chemical standpoint, C.I. Basic Brown 1 is classified as a diazo dye . wikipedia.org This classification is based on the presence of two azo (–N=N–) groups in its molecular structure. worlddyevariety.com The presence of these chromophoric groups is responsible for the dye's brown color. It is further characterized as a member of the azobenzene (B91143) family and a tetramine, containing four amino groups. nih.gov
Other Names and Identifiers:
In addition to its C.I. name, the dye is known by several other common and commercial names, which can sometimes lead to confusion but are historically significant. These include:
this compound wikipedia.org
Manchester Brown wikipedia.orgvwr.com
Vesuvine wikipedia.orgvwr.com
Phenylene Brown wikipedia.orgvwr.com
The Chemical Abstracts Service (CAS) has also assigned registry numbers to this dye to provide a unique identifier for database searches. The primary CAS number is 10114-58-6 . carlroth.comindiamart.com
The table below summarizes the key nomenclature and classification details for C.I. Basic Brown 1.
| Identifier Type | Identifier | Reference |
| C.I. Generic Name | C.I. Basic Brown 1 | wikipedia.org |
| C.I. Constitution Number | 21000 | wikipedia.org |
| Chemical Class | Diazo Dye | wikipedia.orgworlddyevariety.com |
| CAS Registry Number | 10114-58-6 | carlroth.comindiamart.com |
| Common Synonyms | This compound, Manchester Brown, Vesuvine | wikipedia.orgvwr.com |
Significance of C.I. Basic Brown 1 in Chemical Research and Industrial Heritage
C.I. Basic Brown 1 holds a significant place in both the history of chemical research and the heritage of the industrial dye industry. Its importance stems from its status as one of the pioneering synthetic azo dyes and its subsequent widespread application.
Significance in Chemical Research:
Early Azo Dye Chemistry: As one of the first commercially successful azo dyes, this compound was instrumental in the early academic exploration of this new class of compounds. wikipedia.org Its synthesis and properties provided a practical example for chemists studying the principles of diazotization and azo coupling reactions discovered by Peter Griess. nih.govresearchgate.net
Histological Staining: Beyond textiles, C.I. Basic Brown 1 found a crucial role in the burgeoning field of histology. wikipedia.org It is used as a biological stain to color tissues for microscopic examination. dawnscientific.com Specifically, it stains acid mucins yellow and mast cell granules brown. wikipedia.org Its ability to be used with live cells also made it valuable in biological research. wikipedia.org It has been used as a counterstain in various staining protocols, including the Papanicolaou stain for cervical smears and in conjunction with Victoria blue R for staining acid-fast microorganisms. wikipedia.org
Modern Research Applications: Even in contemporary research, C.I. Basic Brown 1 (as this compound) and its derivatives are utilized. For instance, it has been used in studies involving the synthesis of gold nanoplates, where the dye acts as a reducing agent. ebi.ac.uk It has also been the subject of environmental research, particularly concerning the degradation of azo dyes in wastewater. ebi.ac.uk
Industrial Heritage:
Pioneering Commercial Dye: The successful commercialization of this compound marked a significant milestone in the industrial revolution of the chemical industry. researchgate.net It demonstrated the economic viability of producing synthetic dyes from readily available coal tar derivatives, paving the way for the growth of major chemical companies, particularly in Germany. nih.gov
Broad Industrial Applications: The industrial use of C.I. Basic Brown 1 was not limited to textiles. It was widely employed for dyeing various materials, including leather, paper, wood, and bamboo. worlddyevariety.comcolorantsgroup.comontosight.ai It was also used in the manufacturing of pigments (lakes) and solvent dyes. colorantsgroup.com
Legacy and Replacement: While it was a common dye in the past, it has been partially replaced by other stains and dyes with better fastness properties. wikipedia.orgscbt.com However, its historical significance remains as a foundational product of the synthetic dye industry. Its legacy is evident in the continued production and use in specific applications, such as biological staining and craft dyeing.
The table below provides a summary of the key research findings and industrial applications of C.I. Basic Brown 1.
| Area of Significance | Detailed Findings and Applications | Reference |
| Early Chemical Research | One of the first azo dyes synthesized (1863), demonstrating the utility of the diazotization reaction. | wikipedia.org |
| Histology and Cytology | Stains acid mucins, mast cell granules, and cartilage. Used in Papanicolaou stain and for staining DNA and cellulose. | wikipedia.org |
| Modern Chemical Research | Used as a reducing agent in the synthesis of gold nanoplates. Studied in the context of azo dye degradation. | ebi.ac.uk |
| Textile and Material Dyeing | Used to dye wool, silk, leather, paper, and wood. | worlddyevariety.comcolorantsgroup.com |
| Industrial Manufacturing | Used in the production of color lakes and solvent dyes. | colorantsgroup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFZFGDTHFGWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043753 | |
| Record name | C.I. Solvent Brown 41 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | C.I. BASIC BROWN 1 | |
| Source | CAMEO Chemicals | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |
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Solubility |
1 to 10 mg/mL at 68 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | C.I. BASIC BROWN 1 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4 | |
| Record name | C.I. BASIC BROWN 1 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Solvent Brown 41 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052-38-6 | |
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| Record name | C.I. Basic Brown 1 | |
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| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |
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| Record name | C.I. Solvent Brown 41 | |
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| Record name | 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine | |
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| Record name | C.I. Basic Brown 1 | |
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| Record name | BISMARK BROWN Y BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911CR7FM6S | |
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Melting Point |
Starts decomposing at approximately 428 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | C.I. BASIC BROWN 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Advanced Synthetic Methodologies for C.i. Basic Brown 1
Mechanistic Studies of Azo Coupling Reactions in C.I. Basic Brown 1 Synthesis
The synthesis of C.I. Basic Brown 1 is a classic example of an azo coupling reaction, which is a type of electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction mechanism proceeds in two primary stages: diazotization followed by azo coupling. iarc.fr
Diazotization: The process begins with the conversion of a primary aromatic amine, in this case, 1,3-phenylenediamine, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). wikipedia.orgiarc.fr The reaction is thought to involve the double diazotization of 1,3-phenylenediamine to form a bis(diazonium) ion. wikipedia.org
(H₂N)₂C₆H₄ + 2 H⁺ + 2 HNO₂ → [C₆H₄(N₂)₂]²⁺ + 2 H₂O wikipedia.org
Azo Coupling: The resulting aryldiazonium cation is a weak electrophile that reacts with an activated aromatic compound, which acts as a nucleophile. wikipedia.org In the synthesis of C.I. Basic Brown 1, the nucleophile is another molecule of 1,3-phenylenediamine. wikipedia.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring. wikipedia.orglibretexts.org The amino groups on the coupling agent are strong activating groups, directing the substitution to the positions ortho and para to them. libretexts.org The reaction is pH-dependent; it must be conducted in mildly acidic or neutral conditions to proceed effectively. organic-chemistry.org The mechanism is believed to involve the formation of an initial pi-complex, which then transitions to more stable sigma-complexes before yielding the final azo compound. researchgate.net
2 (H₂N)₂C₆H₄ + [C₆H₄(N₂)₂]²⁺ → 2 H⁺ + [(H₂N)₂C₆H₃N₂]₂C₆H₄ wikipedia.org
The delocalization of the positive charge over the two nitrogen atoms in the diazonium ion facilitates the coupling at the terminal nitrogen, leading to the formation of the characteristic -N=N- azo linkage. libretexts.org
Optimization of Reaction Parameters for C.I. Basic Brown 1 Yield and Purity
The yield and purity of azo dyes like C.I. Basic Brown 1 are highly sensitive to various reaction parameters. Optimizing these conditions is crucial for industrial synthesis to maximize product quality while minimizing side reactions and waste. Key parameters include temperature, pH, stoichiometry, and the rate of reagent addition. acs.orgacs.org
| Parameter | Optimal Range/Condition | Impact on Yield and Purity | Research Findings |
| Temperature | Diazotization: 0–5 °C; Coupling: 5-10°C | While traditionally kept low (<10 °C) to ensure the stability of the diazonium salt, some studies show that reactions can tolerate temperatures up to 20-30 °C without a significant decrease in yield. acs.orgacs.org Elevated temperatures (>10°C) during diazotization can lead to the formation of phenolic side products, reducing yield. | |
| pH | Diazotization: Acidic (< 6); Coupling: Mildly Acidic to Neutral/Alkaline (pH 8-10) | The pH is critically important. organic-chemistry.org Diazotization requires an acidic medium to form the diazonium ion. libretexts.org The coupling step is faster at higher pH because it increases the nucleophilicity of the coupling agent (e.g., deprotonation of phenols). wikipedia.org However, excessively high pH can deactivate the diazonium ion. | |
| Stoichiometry | Molar Ratio (NaNO₂:Amine) > 1:1 (typically 1.05:1) | An excess of the diazotizing agent (sodium nitrite) is often used to ensure the complete conversion of the primary amine. Insufficient amounts lead to incomplete reaction, while a large excess can lead to unwanted side reactions. mdpi.com | |
| Rate of Reagent Addition | Slow, controlled addition | The rate of addition for the coupling step is a key factor for success. acs.orgacs.org Slow addition helps to control the reaction exotherm and prevent the accumulation of unreacted intermediates, which can lead to the formation of impurities. acs.org |
Green Chemistry Approaches in C.I. Basic Brown 1 Synthesis
Traditional synthesis methods for azo dyes often rely on hazardous chemicals and produce significant waste, prompting the development of more sustainable "green" alternatives. sustainability-directory.com Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net
Key green chemistry strategies applicable to C.I. Basic Brown 1 synthesis include:
Use of Greener Reagents: A significant advancement is the replacement of conventional mineral acids like H₂SO₄ and HCl, which are environmentally hazardous, with biodegradable and non-toxic alternatives. digitellinc.com For instance, alginic acid, a polysaccharide derived from brown algae, has been successfully used as a medium for diazotization, offering a sustainable option while maintaining reaction efficiency. digitellinc.com
Alternative Solvents: Solvents constitute a major part of chemical waste. mdpi.com Green chemistry encourages the use of safer solvents like water, supercritical CO₂, or ionic liquids, which can reduce the environmental impact of the synthesis process. researchgate.netncsu.edu
| Approach | Conventional Method | Green Chemistry Alternative | Environmental Benefit |
| Diazotization Acid | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Alginic Acid digitellinc.com | Use of a biodegradable, non-toxic, and renewable polysaccharide. digitellinc.com |
| Solvent | Often uses organic solvents. | Water, Supercritical CO₂, Poly(ethyleneglycol) (PEG). researchgate.netncsu.edu | Reduces use of volatile organic compounds (VOCs) and hazardous materials. researchgate.net |
| Process | Multi-step process with isolation of intermediates. | One-pot synthesis. rsc.orgresearchgate.net | Reduces waste, solvent use, and energy consumption by eliminating purification steps for intermediates. rsc.org |
Computational Predictions of Reaction Pathways for C.I. Basic Brown 1 Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactions, including the synthesis of complex molecules like azo dyes. researchgate.netjetir.org By modeling reaction pathways, researchers can gain insights into mechanisms, predict product structures, and optimize reaction conditions before performing experiments. ncsu.edu
Density Functional Theory (DFT): A widely used method is Density Functional Theory (DFT), which allows for the investigation of molecular structures and stability. researchgate.net For azo dye synthesis, DFT can be used to:
Model Reaction Mechanisms: Calculations can map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. scielo.br This helps determine the most energetically favorable reaction pathway. scielo.br
Predict Stability and Reactivity: By calculating Frontier Molecular Orbitals (HOMO-LUMO), researchers can assess the kinetic stability and chemical reactivity of the molecules involved. researchgate.net A smaller HOMO-LUMO gap can indicate higher reactivity.
Confirm Structures: Computational methods can predict spectroscopic data (e.g., UV-Vis, IR, NMR). mdpi.comacs.orgdergipark.org.tr Comparing this theoretical data with experimental results helps to confirm the structure of the synthesized dyes. dergipark.org.trresearchgate.net
| Computational Method | Application in Azo Dye Synthesis | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, calculation of thermodynamic properties. researchgate.netmdpi.com | Elucidation of reaction mechanisms, prediction of the most stable tautomers and isomers, understanding the influence of substituents on reactivity. scielo.brmdpi.com |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). researchgate.netmdpi.com | Prediction of the color of the dye and comparison with experimental spectra for structural verification. mdpi.com |
| Molecular Dynamics (MD) | Simulation of the behavior of molecules in a solvent over time. | Understanding solvent effects on reaction pathways and stability. nih.gov |
| Heuristically Aided Quantum Chemistry (HAQC) | Modeling complex reaction networks by combining quantum chemistry with empirical rules. researchgate.net | Predicting feasible reaction pathways from a large number of possibilities, especially in complex systems. researchgate.net |
Structural and Electronic Elucidation of C.i. Basic Brown 1
Advanced Spectroscopic Techniques for Electronic Transition Analysis in C.I. Basic Brown 1
Spectroscopy is a fundamental tool for probing the electronic structure of dye molecules. By analyzing the interaction of C.I. Basic Brown 1 with electromagnetic radiation, from ultraviolet to radio frequencies, it is possible to identify the key molecular features responsible for its properties.
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org For dyes like C.I. Basic Brown 1, these absorptions occur in the visible region of the spectrum, giving the compound its color. The core of the dye's color lies in its chromophore, the part of the molecule that absorbs light.
Research has identified the azo group (-N=N-) as the primary chromophore in C.I. Basic Brown 1. coppjournal.org The high delocalization of π-electrons across the two azo linkages and the associated benzene (B151609) rings is responsible for the dye's absorption of visible light. coppjournal.org The absorption spectrum of C.I. Basic Brown 1, also known as Bismarck Brown Y (BBY), typically shows a maximum absorption wavelength (λmax) in the blue-green region of the spectrum, which results in its characteristic brown color. The exact λmax can vary depending on the solvent and concentration. coppjournal.orgmpbio.com For instance, a λmax of 457 nm has been reported in literature. mpbio.com Another study notes a λmax of 468 nm in 50% ethanol (B145695) for the related Bismarck Brown R. thermofisher.com The intensity of the absorption is directly correlated with the dye's concentration. coppjournal.org Studies involving the interaction of C.I. Basic Brown 1 with other molecules or surfaces may show shifts in the absorption peaks, providing insight into the nature of these interactions. ebi.ac.uk
| Compound | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| This compound | 457 | Not Specified | mpbio.com |
| This compound | ~460 | Aqueous solution | neuroquantology.com |
| Bismarck Brown R | 468 | 50% Ethanol | thermofisher.com |
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. troindia.in Analysis of the C.I. Basic Brown 1 spectrum reveals characteristic peaks corresponding to the vibrations of its constituent bonds.
FTIR studies have been employed to confirm the structure of the dye and to analyze its interactions with other materials, such as in adsorption studies. researchgate.netajast.netamecj.com The spectra typically show a broad peak around 3400 cm⁻¹, which is indicative of N-H stretching vibrations in the amine (-NH₂) groups. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Other significant absorptions include those for the N=N azo stretch, C=C aromatic ring stretching, and C-N stretching, which confirm the key structural components of the molecule. mdpi.comnih.gov When C.I. Basic Brown 1 is adsorbed onto a material, changes in the FTIR spectrum, such as shifts in peak positions or changes in intensity, can indicate which functional groups are involved in the binding process. researchgate.netajast.net
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
|---|---|---|---|
| ~3414 | N-H stretching | Amine (-NH₂) | mdpi.com |
| >3000 | Aromatic C-H stretching | Aromatic Ring | libretexts.org |
| ~1624 | C=C aromatic bond / Amide areas | Aromatic Ring / Amine | mdpi.com |
| ~1500-1400 | C=C in-ring stretching | Aromatic Ring | libretexts.org |
| Not specified | N=N stretching | Azo group | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). docbrown.inforesearchgate.net For C.I. Basic Brown 1, ¹H NMR is particularly useful for confirming the arrangement of protons on the aromatic rings.
¹H NMR spectra of recrystallized this compound show distinct signals for the different protons in the molecule. researchgate.net The aromatic region of the spectrum (typically between 6.0 and 8.0 ppm) contains a complex pattern of signals due to the various non-equivalent protons on the three phenyl rings. researchgate.net For example, studies have reported detailed assignments for the proton signals, including their chemical shifts (δ) and coupling patterns (e.g., doublets, triplets, multiplets). researchgate.net These assignments are crucial for confirming the connectivity of the molecule and for studying phenomena such as isomerization, where changes in the molecular geometry lead to changes in the NMR spectrum. researchgate.netresearchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) | Reference |
|---|---|---|---|
| 7.40 | d | Aromatic H | researchgate.net |
| 7.39–7.35 | m | Aromatic H | researchgate.net |
| 7.32 | dd | Aromatic H | researchgate.net |
| 7.29 | t | Aromatic H | researchgate.net |
| 6.96 | dd | Aromatic H | researchgate.net |
| 6.39 | d | Aromatic H | researchgate.net |
d = doublet, t = triplet, m = multiplet, dd = doublet of doublets. Data recorded in D₂O at 800 MHz.
FTIR Spectroscopy for Functional Group Identification and Structural Changes
Theoretical Investigations of Molecular Geometry and Electronic Structure
To complement experimental data, theoretical and computational methods are employed to model the structure and behavior of C.I. Basic Brown 1 at the molecular level. These in-silico approaches provide insights that can be difficult or impossible to obtain through experiment alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of molecules. nih.gov DFT calculations have been instrumental in understanding the properties of C.I. Basic Brown 1. Researchers have used DFT to predict the optimized molecular geometry, calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and simulate electronic and vibrational spectra. nih.govresearchgate.net
The energy difference between the HOMO and LUMO is the electronic band gap, which is directly related to the color of the dye. nih.gov DFT studies have also been used to investigate the trans-cis isomerization of the azo bonds, a process that can be triggered by light. researchgate.netrsc.org These calculations can predict the energy barriers and lifetimes of the different isomers, which correspond well with experimental observations from optical studies. researchgate.netrsc.org The optimized geometry obtained from DFT provides a detailed 3D model of the molecule's most stable shape. researchgate.net
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational flexibility and dynamics of molecules. plos.orgaccess-ci.org
Density Functional Theory (DFT) Studies on C.I. Basic Brown 1
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. Analysis of this pattern allows for the determination of fundamental structural parameters, including the crystal system, space group, unit cell dimensions, and the precise positions of atoms. This information is crucial for understanding a compound's solid-state conformation, intermolecular interactions, and packing arrangement.
Despite the utility of this technique, a comprehensive single-crystal X-ray diffraction analysis for C.I. Basic Brown 1 has not been reported in scientific literature. Consequently, definitive data on its crystal structure, such as unit cell parameters and atomic coordinates in the solid state, remains unavailable.
The primary challenge in the structural elucidation of C.I. Basic Brown 1 by single-crystal XRD lies in the nature of the dye itself. Commercial C.I. Basic Brown 1, also known as this compound, is not a single, pure compound but rather a mixture of closely related azo dyes. ebi.ac.ukhimedialabs.com The synthesis typically involves the reaction of 1,3-phenylenediamine, which can result in a primary component, 4,4'-[1,3-phenylenebis(azo)]bis(1,3-benzenediamine), along with other isomers and oligomers. worlddyevariety.com
The inherent heterogeneity of this mixture presents a significant obstacle to the growth of single crystals of sufficient size and quality required for diffraction experiments. Crystallization requires the ordered arrangement of identical molecules into a repeating lattice, a condition that is difficult to achieve with a mixture of different molecular structures. Attempts to produce similar dyes in a pure, non-caking crystalline form have also faced challenges. google.com
While single-crystal data is absent, powder X-ray diffraction (pXRD) has been utilized in studies involving C.I. Basic Brown 1 as part of a composite material. For instance, pXRD has been used to characterize multi-walled carbon nanotubes after the adsorption of the dye, but these studies focus on the crystallinity of the adsorbent material rather than the detailed molecular structure of the dye itself. amecj.com
Were it possible to isolate and crystallize a single component of C.I. Basic Brown 1, X-ray diffraction would provide invaluable insights. It would confirm the planarity of the molecule, the precise bond lengths and angles of the azo linkages (-N=N-) and the aminophenyl rings, and the torsion angles between the aromatic systems. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine groups and pi-stacking between the aromatic rings, which govern the packing of the molecules in the solid state. This information is fundamental to correlating its structure with its physical properties.
The table below summarizes the key challenges precluding the detailed X-ray diffraction analysis of C.I. Basic Brown 1.
| Challenge | Description |
| Compositional Heterogeneity | Commercial C.I. Basic Brown 1 is a mixture of several closely related azo dye compounds and isomers, not a single molecular entity. ebi.ac.ukhimedialabs.com |
| Difficulty in Crystallization | The presence of multiple components hinders the formation of a uniform crystal lattice, which is a prerequisite for single-crystal X-ray diffraction. |
| Purification Issues | Separating the individual components of the dye mixture to obtain a pure compound for crystallization is a complex and often economically unviable process. google.com |
Interaction Mechanisms of C.i. Basic Brown 1 with Diverse Substrates
Adsorption Mechanisms of C.I. Basic Brown 1 on Adsorbent Materials
The removal of dyes like C.I. Basic Brown 1 from aqueous solutions via adsorption is a surface phenomenon influenced by a multitude of physical and chemical factors. iwaponline.com The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent, where they become bound through various interaction forces. semanticscholar.org The effectiveness of an adsorbent is largely determined by its physical and chemical characteristics, including its surface area, pore structure, and the presence of specific functional groups. nih.govgnest.org
Adsorption can be broadly categorized as physical adsorption (physisorption), which involves weak intermolecular forces such as van der Waals forces and hydrogen bonds, or chemical adsorption (chemisorption), which involves the formation of stronger chemical bonds through electron exchange. iwaponline.comuctm.edu For cationic dyes like C.I. Basic Brown 1, the primary adsorption mechanism often involves electrostatic attraction between the positively charged dye molecule and a negatively charged adsorbent surface. semanticscholar.org
Kinetic and thermodynamic studies are essential for understanding the rate and feasibility of the adsorption process. Adsorption kinetics describe the rate at which a solute is removed from a solution, providing insights into the rate-controlling step of the process. ajol.info Common kinetic models applied to dye adsorption include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model, in particular, often provides a good fit for the adsorption of basic dyes, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. ekb.egcore.ac.uk
Thermodynamic studies determine the spontaneity and nature of the adsorption process by analyzing parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). ekb.eg A negative ΔG° value indicates a spontaneous and feasible adsorption process. researchgate.net The value of ΔH° reveals whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°). researchgate.net For instance, studies on Bismarck Brown Y, a dye structurally related to C.I. Basic Brown 1, have shown the adsorption process to be spontaneous and endothermic, suggesting that higher temperatures favor the dye's removal from solution. ekb.eg The entropy change (ΔS°) provides information about the randomness at the solid-solution interface during adsorption. ekb.eg
Table 1: Kinetic and Thermodynamic Parameters for the Adsorption of this compound (BBY) on a Hydrogel Composite This table presents data for this compound, a related azo dye, to illustrate typical parameters, as specific comprehensive studies for C.I. Basic Brown 1 were not available.
| Parameter | Value/Model | Indication | Source |
|---|---|---|---|
| Kinetic Model | Pseudo-second-order | The adsorption process is likely controlled by chemisorption. | ekb.eg |
| Isotherm Model | Langmuir | Suggests monolayer adsorption on a homogeneous surface. | ekb.eg |
| Gibbs Free Energy (ΔG°) | Negative | The adsorption process is spontaneous. | ekb.eg |
| Enthalpy (ΔH°) | Positive | The adsorption process is endothermic; higher temperatures are favorable. | ekb.eg |
| Entropy (ΔS°) | Positive | Increased randomness at the solid-solution interface during adsorption. | ekb.eg |
The surface chemistry and morphology of the adsorbent material are critical in determining its capacity for adsorbing C.I. Basic Brown 1. researchgate.net Key morphological characteristics include a high specific surface area and a well-developed porous structure, which provide more available sites for the dye molecules to bind. nih.gov Adsorbents with both micro- and mesoporous structures are often effective. nih.gov Scanning Electron Microscopy (SEM) is a common technique used to visualize the surface topography and porous nature of an adsorbent. nih.gov
The surface chemistry, particularly the presence of functional groups, dictates the types of interactions that can occur. gnest.org For a cationic dye like C.I. Basic Brown 1, adsorbents with acidic surface functional groups (e.g., carboxyl -COOH, hydroxyl -OH) are particularly effective. core.ac.uk At a solution pH above the adsorbent's point of zero charge (pHPZC), these groups deprotonate to become negatively charged (e.g., -COO⁻, -O⁻), creating strong electrostatic attraction with the cationic dye molecules. gnest.org Fourier-transform infrared spectroscopy (FTIR) is widely used to identify the functional groups on an adsorbent's surface that are involved in the adsorption process. mdpi.com
Table 2: Influence of Adsorbent Surface Properties on Cationic Dye Adsorption
| Surface Property | Influence on Adsorption of C.I. Basic Brown 1 | Source |
|---|---|---|
| High Surface Area (BET) | Provides a larger number of available active sites for dye molecules to attach, generally increasing adsorption capacity. | nih.govgnest.org |
| Porosity | A well-developed pore structure (micropores and mesopores) allows dye molecules to diffuse into the adsorbent, increasing the effective surface area. | uctm.eduresearchgate.net |
| Acidic Functional Groups (e.g., -COOH, -OH) | Deprotonate at higher pH values to create negative surface charges, enhancing electrostatic attraction with the cationic dye. | core.ac.uk |
| Point of Zero Charge (pHPZC) | When the solution pH > pHPZC, the adsorbent surface is negatively charged, favoring the adsorption of cationic dyes. When pH < pHPZC, the surface is positive, leading to repulsion. | gnest.org |
Kinetic and Thermodynamic Studies of Adsorption Processes
Dyeing Mechanisms and Interactions with Various Fiber Types
C.I. Basic Brown 1, as a cationic dye, is primarily used for dyeing fibers that possess anionic characteristics. textilelearner.netnih.gov Its high affinity for these substrates is due to the strong electrostatic forces established between the positively charged dye molecule and negatively charged sites within the fiber's polymer structure. textilelearner.net Fibers like acrylics, which often contain sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups from co-monomers, are particularly well-suited for dyeing with basic dyes. nih.govnicc.fgov.be Wool and silk, being protein fibers, also contain carboxylate groups from amino acid residues, allowing them to be dyed with C.I. Basic Brown 1. nih.gov
The principal interaction responsible for the binding of C.I. Basic Brown 1 to suitable fibers is the formation of an ionic bond, or salt linkage. textilelearner.net The dye molecule carries a net positive charge, which is strongly attracted to the fixed anionic sites within the polymer matrix of the fiber. nih.gov This strong coulombic attraction accounts for the high substantivity and brilliant shades characteristic of basic dyes on acrylic fibers. textilelearner.net
Van der Waals Forces: These are universal, short-range attractive forces that occur between all molecules. google.com The large, aromatic structure of C.I. Basic Brown 1 allows for significant van der Waals interactions with the polymer chains of the fiber, contributing to the stability of the dyeing. nicc.fgov.be
Hydrogen Bonding: While ionic bonding is dominant, hydrogen bonds can also form between suitable functional groups on the dye molecule (such as amino groups) and groups on the fiber (like hydroxyl or amide groups). google.commdpi.com
Hydrophobic Interactions: These interactions can occur between the nonpolar aromatic parts of the dye molecule and hydrophobic regions of the fiber, helping to stabilize the dye within the fiber structure by excluding water. conicet.gov.ar
The pH of the dyebath is a critical parameter that profoundly influences the uptake of C.I. Basic Brown 1. ncsu.edu Its effect is twofold: it alters the surface charge of the substrate and can affect the stability of the dye molecule itself. For protein fibers like wool and silk, and for many cellulosic-based adsorbents, the number of anionic sites increases with increasing pH. ncsu.eduresearchgate.net
At low pH, the high concentration of H⁺ ions in the solution protonates the anionic groups (e.g., -COO⁻ becomes -COOH), reducing the number of negative sites available for the cationic dye to bind to. mdpi.com Furthermore, the H⁺ ions may compete with the dye cations for the remaining anionic sites, further inhibiting dye uptake. mdpi.com As the pH is raised, these acidic groups dissociate, creating a net negative charge on the substrate that strongly attracts the positive dye cations, leading to significantly enhanced dye adsorption. nih.govncsu.edu Therefore, the dyeing of acrylic and protein fibers with basic dyes is typically carried out under controlled pH conditions, often in the acidic to neutral range, to balance dye uptake rate and achieve level dyeing. textilelearner.net
Table 3: Effect of pH on the Adsorption of Cationic Dyes on Various Substrates
| pH Condition | Substrate Charge | Interaction with Cationic Dye (e.g., Basic Brown 1) | Resulting Dye Uptake | Source |
|---|---|---|---|---|
| Low pH (Acidic) | Surface becomes more positive (or less negative) due to protonation of functional groups (e.g., -COOH). | Electrostatic repulsion between the positive substrate surface and positive dye cations. Competition from H⁺ ions for negative sites. | Low / Inhibited | mdpi.comncsu.edu |
| High pH (Alkaline) | Surface becomes more negative due to deprotonation of functional groups (e.g., -COO⁻). | Strong electrostatic attraction between the negative substrate surface and positive dye cations. | High / Promoted | nih.govcore.ac.ukmdpi.com |
Ionic Bonding and Van der Waals Interactions with Polymeric Substrates
Interactions in Complex Matrices (e.g., Cultural Heritage Materials)
C.I. Basic Brown 1, also known as Bismarck Brown, was one of the early synthetic azo dyes, synthesized before 1875. mdpi.com As such, it can be found in a variety of historical artifacts, including textiles and paper. The interaction of this dye within these complex matrices is a subject of importance for conservation science. researchgate.netunibo.it Artworks and historical objects are complex systems where the constituent materials, including dyes, can undergo degradation and interact with each other and with the environment over time. unibo.it
The stability of C.I. Basic Brown 1 in cultural heritage materials can be compromised by various environmental factors. One notable interaction is its susceptibility to chemical fading when exposed to certain pollutants. mdpi.com Research has shown that, like other direct dyes of the disazo class, C.I. Basic Brown 1 can react with formaldehyde (B43269), a common indoor pollutant that was also historically used as a fixative. mdpi.com This reaction can lead to the modification of the amino groups conjugated with the azo bond, ultimately disrupting the chromophore and causing the color to fade. mdpi.com Understanding these specific chemical interactions is crucial for developing appropriate conservation and preservation strategies for objects colored with this historic dye. europa.eu
Table of Mentioned Compounds
| Compound Name | Synonym(s) | Role in Article |
|---|---|---|
| C.I. Basic Brown 1 | Bismarck Brown, C.I. 21000 | Primary subject of the article |
| This compound | C.I. 21010 | Related dye used for comparative data |
| Formaldehyde | - | Pollutant causing chemical fading |
| Nitrous Acid | - | Reagent in diazotization reaction |
| Carbonyl | - | Functional group |
| Carboxyl | - | Functional group |
| Hydroxyl | - | Functional group |
| Amino | - | Functional group |
| Sulfonate | - | Functional group |
| Van der Waals | - | Type of intermolecular force |
| Hydrogen Bond | - | Type of intermolecular force |
Degradation and Transformation Pathways of C.i. Basic Brown 1
Electrochemical Degradation Mechanisms of C.I. Basic Brown 1
Electrochemical degradation is an effective method for treating wastewater containing dyes like C.I. Basic Brown 1. iisc.ac.in This process utilizes an applied electrical potential to drive oxidation and reduction reactions that break down the complex dye molecules into simpler, less harmful substances. The degradation can occur through direct electron transfer at the anode surface or, more commonly, through indirect oxidation mediated by electrochemically generated reactive species. tuiasi.ro
The choice of electrode material and the applied current density are critical parameters that significantly influence the efficiency of the electrochemical degradation process. iisc.ac.incapes.gov.br
Electrode Materials: Graphite (B72142) electrodes are frequently used for the degradation of C.I. Basic Brown 1 due to their relatively low cost and satisfactory performance. iisc.ac.in They serve as both the anode and cathode in the electrochemical cell. Other materials, such as lead dioxide (PbO2) anodes, have also been investigated for the degradation of basic brown dyes, demonstrating high electrocatalytic activity, particularly in the presence of certain electrolytes. researchgate.net The nature of the anode material can determine whether the degradation proceeds via direct electron transfer or through the generation of reactive oxygen species. "Non-active" anodes, like boron-doped diamond (BDD), tend to favor mineralization through the action of freely generated hydroxyl radicals, while "active" anodes, such as graphite and platinum, may only achieve partial decomposition. scirp.org
Current Density: Current density directly impacts the rate of electrochemical reactions. An increase in current density generally leads to a higher removal efficiency of C.I. Basic Brown 1. iisc.ac.in This is attributed to the enhanced production of oxidants like chlorine/hypochlorite (B82951) and hydroxyl radicals at higher current densities. iisc.ac.in However, there is an optimal range for current density. Excessively high densities can lead to increased energy consumption due to side reactions like oxygen and hydrogen evolution, and can also cause stripping of the electrode material. iisc.ac.in For the degradation of C.I. Basic Brown 1 using graphite electrodes, a current density of 340 A m⁻² has been identified as effective, with higher densities showing diminishing returns in efficiency. iisc.ac.in
Table 1: Effect of Current Density on C.I. Basic Brown 1 Degradation
| Current Density (A m⁻²) | Decolouration Efficiency (%) | COD Removal Efficiency (%) | Notes |
| 85 | Increases with density | Increases with density | Initial increase in efficiency is significant. iisc.ac.in |
| 170 | Increases with density | Increases with density | Continued improvement in degradation rates. iisc.ac.in |
| 255 | Increases with density | Increases with density | Minimum electrical energy consumption observed at this density. iisc.ac.in |
| 340 | ~90% | ~80% | Point of optimal efficiency in some studies. iisc.ac.in |
| 425 | Efficiency plateaus | Efficiency plateaus | Energy consumption increases with minimal gain in degradation. iisc.ac.in |
This table is based on data for the electrochemical degradation of C.I. Basic Brown 1 using graphite electrodes in the presence of NaCl electrolyte at pH 9. iisc.ac.in
The electrochemical degradation of C.I. Basic Brown 1 is largely an indirect oxidation process driven by the formation of powerful reactive oxygen species (ROS). iisc.ac.inscirp.org
In the presence of a supporting electrolyte like sodium chloride (NaCl), which is often added to increase conductivity, the primary oxidizing agents are electro-generated active chlorine species. iisc.ac.inresearchgate.net At the anode, chloride ions are oxidized to form chlorine gas (Cl₂), which then hydrolyzes to produce hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻). tuiasi.roiwaponline.com These species are strong oxidants that effectively break down the chromophoric groups and aromatic rings of the dye molecule. iisc.ac.in
Hydroxyl radicals (•OH) are another crucial ROS formed during the process, primarily through the oxidation of water at the anode surface. scirp.org These radicals are extremely reactive and non-selective, capable of oxidizing a wide range of organic compounds, leading to their mineralization into carbon dioxide, water, and inorganic ions. scirp.org
The degradation process transforms the parent dye molecule into various smaller, intermediate byproducts. Spectroscopic analyses like UV-Vis, FT-IR, and LC-MS have confirmed the destruction of the dye's aromatic rings and chromophores during electrolysis. iisc.ac.inresearchgate.net The initial complex dye molecules are broken down into simpler substituted aromatic compounds, which are then further oxidized. iisc.ac.inresearchgate.net Complete mineralization is the ideal outcome, resulting in CO₂, water, and inorganic ions. scirp.org
The efficiency of the electrochemical degradation of C.I. Basic Brown 1 is typically assessed by measuring the removal of color (decolourisation) and the reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). iisc.ac.in
Studies have shown that under optimal conditions, high removal efficiencies can be achieved. For instance, using graphite electrodes at a current density of 340 A m⁻², a pH of 9, and with NaCl as a supporting electrolyte, approximately 90% decolourisation and 80% COD removal can be attained for an initial dye concentration of 50 ppm. iisc.ac.in The TOC removal can reach up to 95.83% under these conditions. iisc.ac.in
The degradation process generally follows pseudo-first-order kinetics. iwaponline.com The rate of degradation is influenced by several factors, including the initial dye concentration, pH, and the concentration of the supporting electrolyte. iisc.ac.iniwaponline.com
The efficiency of the process is significantly dependent on the presence of a supporting electrolyte like NaCl. iisc.ac.in In the absence of chloride ions, the degradation efficiency is markedly lower, confirming the crucial role of electro-generated chlorine/hypochlorite in the oxidation process. iisc.ac.in The pH of the solution also plays a vital role; for C.I. Basic Brown 1, degradation is generally more effective in basic or neutral conditions compared to acidic media. iisc.ac.inresearchgate.net A pH of 9 has been identified as optimal for this process. iisc.ac.in
Table 2: Degradation Efficiency of C.I. Basic Brown 1 under Optimal Electrochemical Conditions
| Parameter | Value | Condition |
| Decolourisation Efficiency | ~90% | pH 9, 340 A m⁻², 1.5 g/L NaCl iisc.ac.in |
| COD Removal | ~80% | pH 9, 340 A m⁻², 1.5 g/L NaCl iisc.ac.in |
| TOC Removal | ~95.83% | pH 9, 340 A m⁻², 1.5 g/L NaCl iisc.ac.in |
| Optimal pH | 9 | Using graphite electrodes and NaCl electrolyte. iisc.ac.in |
| Optimal Current Density | 340 A m⁻² | Using graphite electrodes and NaCl electrolyte. iisc.ac.in |
Formation of Reactive Oxygen Species and Byproducts
Photocatalytic Degradation of C.I. Basic Brown 1
Photocatalysis is another advanced oxidation process that utilizes semiconductor materials and a light source to generate reactive species for the degradation of organic pollutants. ijcce.ac.ir This "green" technology is considered cost-effective and efficient for breaking down complex dye molecules like C.I. Basic Brown 1 into simpler, non-toxic compounds such as water and carbon dioxide. opensciencepublications.com
The choice of photocatalyst is central to the efficiency of the degradation process. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used photocatalysts due to their high photocatalytic activity, chemical stability, availability, and non-toxicity. ijcce.ac.ir
Titanium Dioxide (TiO₂): TiO₂, particularly in its anatase form, is widely used for the photocatalytic degradation of dyes, including Bismarck Brown R (a component of C.I. Basic Brown 1). ijcce.ac.iropensciencepublications.com When irradiated with UV light, TiO₂ generates electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻), which are the primary agents of degradation. opensciencepublications.com
Zinc Oxide (ZnO): ZnO is another effective semiconductor photocatalyst. Studies on the degradation of Bismarck Brown have shown that irradiated ZnO can successfully decolorize the dye in aqueous solutions. scispace.com Similar to TiO₂, ZnO generates reactive oxygen species under UV irradiation that oxidize the dye molecules. core.ac.uk
Doping: To enhance the photocatalytic efficiency of TiO₂ and ZnO, doping with metals or non-metals is a common strategy. frontiersin.org Doping can improve photoactivity by acting as an electron trap, which promotes the separation of electrons and holes, thereby increasing the quantum yield of ROS production. frontiersin.org For example, doping TiO₂ with silver (Ag) has been shown to improve the degradation rate of synthetic textile effluents. pjoes.com The metal dopant can create a Schottky barrier at the semiconductor interface, which retards the recombination of electron-hole pairs. frontiersin.org
Table 3: Comparison of Common Photocatalysts for Dye Degradation
| Photocatalyst | Common Form | Key Advantages | Doping Effect |
| **Titanium Dioxide (TiO₂) ** | Anatase ijcce.ac.ir | High activity, stability, low cost. ijcce.ac.ir | Ag-doping can enhance degradation rates. pjoes.com |
| Zinc Oxide (ZnO) | Nanoparticles scispace.com | High activity, similar to TiO₂. scispace.com | Can be used in nanocomposites to improve performance. scispace.com |
The efficiency of photocatalytic degradation is significantly affected by several operational parameters, including the pH of the solution, the initial concentration of the dye, and the intensity of the light source. mdpi.com
Influence of pH: The pH of the solution is a critical factor as it affects the surface charge of the photocatalyst and, consequently, the adsorption of dye molecules. ijcce.ac.irjwent.net For cationic dyes like C.I. Basic Brown 1, the degradation rate is typically lower in acidic pH. scispace.com As the pH increases towards basic conditions (e.g., pH 11), the surface of catalysts like TiO₂ and ZnO becomes more negatively charged, which promotes the adsorption of the positively charged cationic dye molecules. scispace.com This enhanced adsorption at the catalyst-solution interface leads to a higher rate of photodegradation. opensciencepublications.comscispace.com
Light Intensity: The intensity of the light source, typically UV light for TiO₂ and ZnO, is another important parameter. An increase in light intensity generally leads to an increase in the rate of color removal. core.ac.uktandfonline.com Higher light intensity increases the rate of electron-hole pair generation in the photocatalyst, which in turn increases the production of reactive oxygen species responsible for dye degradation. mdpi.com However, similar to current density in electrochemical processes, there is an optimal point beyond which an increase in light intensity may not lead to a proportional increase in the degradation rate, possibly due to limitations in mass transfer or catalyst surface area.
Identification of Photodegradation Intermediates
The photodegradation of C.I. Basic Brown 1, also known as Bismark Brown Y, is an advanced oxidation process that utilizes light energy, often in the presence of a photocatalyst, to break down the complex dye molecule. opensciencepublications.comresearchgate.net While studies confirm the photocatalytic degradation of the dye, detailed identification of all sequential intermediates is complex and not exhaustively documented in the available literature. However, the general mechanism is understood to proceed through the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the dye structure. opensciencepublications.commdpi.com
The degradation pathway is believed to involve several key steps:
Cleavage of Azo Bonds: The initial attack by hydroxyl radicals likely targets the chromophoric azo linkages (-N=N-). This breaks the molecule into smaller aromatic amine fragments.
Hydroxylation of Aromatic Rings: The aromatic rings of the parent molecule and the resulting amine intermediates can be hydroxylated.
Ring Opening: Subsequent oxidation leads to the opening of the aromatic rings, forming various aliphatic organic acids. mdpi.com
Mineralization: Ultimately, under ideal conditions, these simpler organic molecules are mineralized into carbon dioxide (CO₂), water (H₂O), and inorganic ions. mdpi.com
Studies using analytical techniques such as FT-IR spectroscopy before and after degradation processes show the disappearance of characteristic peaks associated with the dye's aromatic and azo structure, confirming the breakdown of the molecule into simpler substances. iisc.ac.inresearchgate.netresearchgate.net However, specific intermediate compounds definitively identified through techniques like GC-MS or HPLC-MS for the photodegradation of C.I. Basic Brown 1 are not consistently reported. The process is known to generate a variety of small organic molecules before complete mineralization can be achieved. opensciencepublications.com
Biodegradation Pathways of C.I. Basic Brown 1
Biodegradation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down the dye molecule. This process is widely considered a cost-effective and environmentally sound method for treating dye-containing wastewater. The complete mineralization of azo dyes like C.I. Basic Brown 1 typically requires a two-stage anaerobic-aerobic process.
The crucial first step in the biodegradation of C.I. Basic Brown 1 is the reductive cleavage of its two azo bonds. This reaction is carried out by enzymes produced by various microorganisms, primarily under anaerobic (oxygen-deficient) conditions.
Role of Azoreductases: The key enzymes responsible for this step are azoreductases. These enzymes transfer electrons from an electron donor (like NADH or NADPH) to the azo dye, which acts as the terminal electron acceptor. This reduction breaks the -N=N- linkage.
Formation of Aromatic Amines: The enzymatic cleavage of one molecule of C.I. Basic Brown 1 results in the formation of three separate aromatic amine molecules. Based on its structure (4,4'-[1,3-phenylenebis(azo)]bis[1,3-benzenediamine]), the expected products are one molecule of m-phenylenediamine (B132917) and two molecules of 1,2,4-triaminobenzene .
Decolorization: Since the azo bond is the primary chromophore responsible for the dye's color, its cleavage results in the decolorization of the effluent.
This initial reductive step is critical because while it removes the color, it generates aromatic amines, which can be more toxic and carcinogenic than the parent dye molecule.
The aromatic amines produced during the anaerobic phase, such as m-phenylenediamine and 1,2,4-triaminobenzene, are generally resistant to further degradation under anaerobic conditions. Their complete mineralization requires a subsequent aerobic (oxygen-rich) stage.
Under aerobic conditions, different microbial enzymes, such as monooxygenases and dioxygenases, come into play. These enzymes hydroxylate the aromatic rings, making them unstable and susceptible to ring cleavage. The resulting aliphatic intermediates are then further metabolized through common metabolic pathways (e.g., the Krebs cycle) to ultimately yield carbon dioxide, water, and ammonia.
The efficiency and rate of the biodegradation of C.I. Basic Brown 1 are significantly influenced by several physicochemical parameters. Optimizing these factors is essential for the effective treatment of dye-containing wastewater in bioreactors.
| Factor | Effect on Biodegradation Rate |
| pH | The pH of the medium affects the activity of microbial enzymes and the transport of dye molecules across the cell membrane. Optimal pH for bacterial decolorization is typically in the neutral range of 6.0 to 8.0. Extreme acidic or alkaline conditions can inhibit enzyme activity and bacterial growth. researchgate.net |
| Temperature | Temperature influences microbial growth and enzyme kinetics. Most bacteria used for dye degradation have an optimal temperature range of 25°C to 40°C. researchgate.net Lower temperatures slow down metabolic rates, while excessively high temperatures can denature enzymes. |
| Dye Concentration | High concentrations of the dye can be toxic to microorganisms, inhibiting their growth and metabolic activity by blocking active enzyme sites or disrupting cellular processes. The degradation rate often decreases as the initial dye concentration increases beyond an optimal level. |
| Carbon/Nitrogen Sources | Azo dyes are often deficient in the carbon needed for microbial growth. The addition of a supplemental carbon source (e.g., glucose) and a nitrogen source (e.g., urea, yeast extract) can enhance the rate of biodegradation by providing energy and necessary reducing equivalents for the cleavage of azo bonds. researchgate.net |
| Salinity (Salt Concentration) | High concentrations of salt (e.g., NaCl), often present in textile effluents, can induce plasmolysis in bacterial cells, leading to a decrease in metabolic activity and a lower degradation rate. researchgate.net Microorganisms used for bioremediation must be adapted to the specific salinity of the wastewater. |
| Oxygen | The presence of oxygen is a critical factor. The initial reductive cleavage of the azo bond is most efficient under anaerobic or anoxic conditions. However, the subsequent degradation of the resulting aromatic amines is an oxidative process that requires aerobic conditions. |
Microbial Metabolism of Aromatic Amine Products
Chemical Oxidation Mechanisms of C.I. Basic Brown 1
Chemical oxidation offers a powerful alternative for degrading recalcitrant organic pollutants like C.I. Basic Brown 1. These methods typically rely on the generation of highly reactive chemical species to destroy the dye structure.
The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) known for their high efficiency in degrading a wide range of organic compounds. Both processes are centered around the generation of the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent.
Fenton Process: The classical Fenton reaction involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 2-4) to produce hydroxyl radicals.
Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals then attack the C.I. Basic Brown 1 molecule, leading to the cleavage of the azo bonds and oxidation of the aromatic rings, ultimately resulting in smaller organic fragments and eventual mineralization. A limitation is that the reaction slows as Fe²⁺ is consumed and converted to ferric ions (Fe³⁺).
Photo-Fenton Process: The photo-Fenton process enhances the Fenton reaction by incorporating ultraviolet (UV) or visible light. The light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and allowing for the continuous production of hydroxyl radicals. emsdiasum.com
Regeneration: Fe³⁺ + H₂O + hν (light) → Fe²⁺ + •OH + H⁺
Additionally, the photolysis of hydrogen peroxide itself can generate more hydroxyl radicals, further increasing the efficiency of the degradation process. emsdiasum.com
H₂O₂ Photolysis: H₂O₂ + hν (light) → 2 •OH
Studies have demonstrated that the photo-Fenton process, particularly when catalyzed by zero-valent iron, is an effective method for the degradation of Bismarck Brown Y (C.I. Basic Brown 1). researchgate.net The process leads to rapid decolorization and mineralization of the dye. chemsrc.com
Ozonation and Advanced Oxidation Processes (AOPs)
Ozonation and Advanced Oxidation Processes (AOPs) represent a class of chemical treatment technologies effective in degrading persistent organic pollutants like C.I. Basic Brown 1. mdpi.com These methods are centered on the generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH), which possess a high oxidation potential capable of mineralizing complex organic molecules into simpler, less harmful compounds. mdpi.commdpi.com
The degradation of azo dyes such as C.I. Basic Brown 1 via ozone-based processes can occur through two primary mechanisms. zenodo.org The first is a direct reaction between the dissolved ozone (O₃) molecule and the dye. mdpi.comzenodo.org This pathway is more selective, typically targeting electron-rich moieties within the molecule, such as the azo (-N=N-) double bonds which act as the chromophore. mdpi.comzenodo.org The second, indirect pathway involves the decomposition of ozone, often facilitated under alkaline conditions, to form non-selective and highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com These radicals attack the dye molecule more indiscriminately, leading to bond cleavage, ring opening, and potentially complete mineralization. zenodo.org
Various AOPs have been investigated for the degradation of brown azo dyes, including ozonation alone, catalytic ozonation, and other systems like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton processes. ijcce.ac.irresearchgate.netresearchgate.net The efficiency of these processes is influenced by several operational parameters, including the initial dye concentration, pH of the solution, and the dosage of the oxidant. zenodo.org For instance, in the ozonation of the related Basic Brown 4, the time required for complete decolorization was found to increase with higher initial dye concentrations, as more organic content demands a greater amount of ozone to cleave the chromophoric double bonds. zenodo.org In some studies, maximum color removal was achieved at an acidic pH of 3. researchgate.net The combination of AOPs, such as integrating photocatalysis with ozonation, can create synergistic effects that enhance the production of hydroxyl radicals and improve degradation efficiency. researchgate.net Recent innovations include the use of ozone microbubbles, which have been shown to generate hydroxyl radicals upon collapse, particularly under acidic conditions, offering a novel AOP approach. acs.org An integrated approach using photocatalysis, microbubbles, and membrane separation achieved 95.4% degradation of Bismarck Brown R dye. deccanherald.com
Table 1: Research Findings on AOP Degradation of Brown Dyes
| AOP Method | Target Dye | Key Findings | Reference |
|---|---|---|---|
| Ozonation | Basic Brown 4 | Decolorization time increases with initial dye concentration. Complete color removal achieved in 30 mins at 6 mg/L ozone consumption. | zenodo.org |
| Fenton Process | This compound | Activation energy for decolorization is influenced by the presence of reducing agents like Gallic Acid and Hydroquinone. | mdpi.com |
| Integrated AOP | Bismarck Brown R | A combination of photocatalysis, microbubbles, and membrane separation resulted in 95.4% degradation and 94% COD reduction. | deccanherald.com |
Degradation by Halogenating Agents (e.g., Hypochlorite)
Halogenating agents, particularly sodium hypochlorite (NaOCl), are strong oxidizers capable of degrading dye molecules. Hypochlorite acts as a solvent for organic tissue and degrades organic compounds through oxidation and saponification reactions. sakuraus.com The degradation of C.I. Basic Brown 1 can be effectively achieved through processes involving hypochlorite. In electrochemical degradation studies using graphite carbon electrodes and a sodium chloride (NaCl) electrolyte, the primary oxidizing agent responsible for dye degradation is electro-generated chlorine/hypochlorite. iisc.ac.in
This process is classified as an indirect electrochemical oxidation, where the generated hypochlorite ions are the main drivers of the degradation of the pollutant. iisc.ac.in The efficiency of this degradation is highly dependent on experimental conditions. Key parameters include the initial pH, concentration of the supporting electrolyte (NaCl), and current density. iisc.ac.in Research indicates that the degradation efficiency of Basic Brown 1 is higher in neutral and basic conditions, with an optimum pH of 9 achieving 90% decolorization. iisc.ac.in The concentration of NaCl is also crucial; an increase in its concentration leads to higher removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), confirming the central role of chlorine/hypochlorite in the mineralization process. iisc.ac.in The degradation process involves the destruction of the chromophoric groups and the aromatic rings of the dye molecule, leading to decolorization and the formation of smaller fragments. iisc.ac.inresearchgate.net While effective for decolorization, hypochlorite may lead to only partial mineralization of the dye. iisc.ac.inresearchgate.net In other advanced treatments, halogen radicals (e.g., Cl•, Cl₂•⁻) generated from halides can also contribute to the degradation and halogenation of organic compounds. nih.gov
Table 2: Electrochemical Degradation of C.I. Basic Brown 1 via Hypochlorite
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| pH | 9 (Optimum) | 90% decolorization efficiency. | iisc.ac.in |
| NaCl Concentration | 1.5 g/L | Maximum COD removal of 80% and TOC removal of 95.83%. | iisc.ac.in |
| Current Density | 340 A/m² | Cl₂ generation drives the oxidation process. | iisc.ac.in |
| Mechanism | Indirect Oxidation | Electro-generated chlorine/hypochlorite acts as the main oxidizing agent. | iisc.ac.in |
Thermal and Hydrolytic Degradation Studies
Thermal and hydrolytic degradation involves the breakdown of a compound due to heat and water, respectively. Purposeful degradation studies typically challenge a compound with heat, humidity, and acid/base hydrolysis to understand its stability. ijpsjournal.com
For C.I. Basic Brown 1, specific data indicates that the compound begins to decompose at approximately 428°F (220°C). nih.gov The thermal stability of organic compounds is intrinsic to their chemical structure. nist.gov For polymers, thermal decomposition is often a free-radical chain reaction involving initiation, propagation, transfer, and termination steps. nist.gov While detailed mechanistic studies on the thermal decomposition of C.I. Basic Brown 1 are limited, its bis-azo structure suggests that the azo linkages would be susceptible to thermal cleavage.
Hydrolytic degradation involves the reaction of a substance with water, a process that can be significantly influenced by pH. ijpsjournal.comnih.gov For azo dyes, hydrolysis can lead to the cleavage of bonds within the molecule. Analytical studies of related compounds indicate that cleavage can occur at the aromatic carbon-nitrogen bond. scbt.com Hydrolytic stability is generally tested under acidic, basic, and neutral conditions. nih.gov For solution-based products, acid/base hydrolysis is a key degradation pathway, and studies often involve adjusting the pH and temperature to accelerate the reaction. ijpsjournal.com Given that C.I. Basic Brown 1 is a salt of a colored organic base, its stability in aqueous solutions would be pH-dependent. scbt.com However, as dyes are designed for a high degree of chemical stability, significant degradation under ambient hydrolytic conditions is not always expected. scbt.com
Table 3: Stability Data for C.I. Basic Brown 1
| Degradation Type | Parameter | Finding | Reference |
|---|---|---|---|
| Thermal | Decomposition Point | Starts decomposing at ~428°F (220°C). | nih.gov |
Environmental Dynamics and Fate of C.i. Basic Brown 1
Sorption and Desorption Dynamics in Environmental Compartments
The interaction of C.I. Basic Brown 1 with solid environmental matrices such as soil and sediment is a critical process influencing its environmental concentration and mobility. As a cationic dye, its sorption is significantly influenced by the surface charge of environmental solids.
Sorption to Soils and Sediments:
The sorption of C.I. Basic Brown 1 to soil and sediment is primarily driven by electrostatic attraction to negatively charged sites on clay minerals and organic matter. mdpi.com The extent of sorption is influenced by several factors:
Soil and Sediment Composition: The presence of clay minerals, particularly those with a high cation exchange capacity (CEC) like montmorillonite (B579905) and other smectites, greatly enhances the sorption of cationic dyes. mdpi.com The organic carbon content of soil and sediment also provides sorption sites. agriculturejournals.cz
pH: The pH of the surrounding water influences the surface charge of both the dye molecule and the sorbent. At pH values below the point of zero charge (pzc) of the sorbent, the surface may be positively charged, leading to electrostatic repulsion of the cationic dye. d-nb.info Conversely, at higher pH values, the surface becomes more negatively charged, favoring sorption.
Ionic Strength: The presence of other cations in the solution can compete with the dye molecules for sorption sites, potentially reducing the extent of dye adsorption. sci-hub.se
Research on the sorption of various basic dyes provides insights into the likely behavior of C.I. Basic Brown 1. For instance, studies on activated carbon have shown a high sorption capacity for C.I. Basic Brown 1, with one study reporting a capacity of 404 mg/g. researchgate.net
Desorption:
Desorption, the release of the sorbed dye back into the aqueous phase, is often not a fully reversible process. usda.gov This phenomenon, known as hysteresis, means that the dye is more strongly retained by the solid matrix than predicted by the initial sorption isotherm. The slow desorption kinetics can be attributed to several factors, including the diffusion of dye molecules into the internal micropores of soil aggregates and clay minerals, and the formation of strong bonds with the sorbent surface. mdpi.comuva.nl The desorption process is influenced by changes in environmental conditions such as pH and the introduction of competing ions. sci-hub.se
Table 1: Factors Influencing Sorption and Desorption of C.I. Basic Brown 1
| Factor | Influence on Sorption | Influence on Desorption | References |
| Clay Mineral Content | Increases sorption due to high cation exchange capacity. | Reduces desorption due to strong binding. | mdpi.com |
| Organic Matter Content | Increases sorption by providing additional binding sites. | Can reduce desorption. | agriculturejournals.cz |
| pH | Sorption is generally favored at higher pH values where sorbent surfaces are more negatively charged. | Changes in pH can induce desorption. | d-nb.info |
| Ionic Strength | High ionic strength can decrease sorption due to competition from other cations. | Increased ionic strength can potentially enhance desorption. | sci-hub.se |
Transport and Mobility in Aquatic and Terrestrial Systems
The transport and mobility of C.I. Basic Brown 1 in the environment are intrinsically linked to its sorption characteristics and the hydrological conditions of the system.
Aquatic Systems:
In aquatic environments, the mobility of C.I. Basic Brown 1 is largely dictated by its partitioning between the water column and suspended sediments. Due to its cationic nature and tendency to sorb to solids, a significant fraction of the dye is expected to associate with suspended particles. canada.ca This association can lead to its deposition in bottom sediments, effectively removing it from the water column. However, resuspension of sediments due to turbulence can reintroduce the dye into the water column. The transport of the dye in rivers and streams will therefore be a combination of dissolved-phase transport and transport via sediment-bound particles.
Terrestrial Systems:
In terrestrial environments, the mobility of C.I. Basic Brown 1 through the soil profile is generally low. acs.org Its strong affinity for soil components, particularly clay and organic matter, retards its downward movement. pc-progress.com This limited mobility reduces the potential for groundwater contamination through leaching. However, factors that can enhance its mobility include:
Preferential Flow: Water movement through macropores (e.g., root channels, earthworm burrows) can bypass the soil matrix, allowing for faster transport of the dye to deeper soil layers or groundwater.
Colloid-Facilitated Transport: The dye can sorb to mobile colloidal particles (e.g., fine clay particles, dissolved organic matter), which can then be transported through the soil profile. researchgate.net
High Rainfall Events: Intense rainfall can increase water infiltration and runoff, potentially leading to the transport of both dissolved and particle-bound dye. admin.ch
Column leaching studies with other organic compounds have demonstrated that mobility is influenced by soil type, with sandy soils generally allowing for greater mobility than clay-rich soils due to lower sorption capacity. researchgate.net
Persistence and Bioavailability in Different Environmental Media
The persistence of C.I. Basic Brown 1 in the environment is determined by its resistance to degradation processes, while its bioavailability is closely tied to its physical state (dissolved vs. sorbed).
Persistence:
C.I. Basic Brown 1, being an azo dye, is generally considered to be persistent in the environment, particularly under aerobic conditions. canada.ca The azo linkage (-N=N-) is relatively stable and resistant to microbial degradation in the presence of oxygen. However, under anaerobic conditions, such as those found in sediments and some subsurface environments, reductive cleavage of the azo bond can occur, leading to the formation of aromatic amines. canada.ca These breakdown products may have their own environmental and toxicological significance.
Photodegradation, the breakdown of the dye by sunlight, can be a significant degradation pathway in surface waters. The rate of photodegradation is influenced by water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers.
Bioavailability:
The bioavailability of C.I. Basic Brown 1 to aquatic and soil organisms is significantly reduced by its strong sorption to solids. agriculturejournals.cz In the sorbed state, the dye is less available for uptake by organisms. The dissolved fraction in the water column or soil porewater is considered to be the most bioavailable. Therefore, the concentration of the freely dissolved dye is a key factor in assessing its potential ecological risk. Desorption from sediments and soils can act as a long-term source of bioavailable dye to the surrounding environment.
Modeling of Environmental Fate and Transport Processes
Mathematical models are valuable tools for predicting the environmental fate and transport of chemicals like C.I. Basic Brown 1. researchgate.netresearchgate.net These models integrate information on the chemical's properties with environmental parameters to simulate its distribution and persistence over time.
For C.I. Basic Brown 1, a comprehensive fate and transport model would typically include the following components:
Sorption/Desorption Module: This would describe the partitioning of the dye between the dissolved and solid phases using parameters like the organic carbon-water (B12546825) partition coefficient (Koc) and Freundlich or Langmuir isotherm constants. usda.gov
Transport Module: This component would simulate the movement of the dye in both dissolved and particulate forms in rivers, lakes, and through the soil profile. ljmu.ac.uk It would account for processes like advection, dispersion, and sediment transport.
Degradation Module: This would incorporate rates of aerobic and anaerobic biodegradation, as well as photodegradation, to predict the persistence of the dye in different environmental compartments.
Models can range in complexity from simple, screening-level models to more complex, site-specific models that require detailed input data. cdc.govplos.org For instance, a model could be used to predict the concentration of C.I. Basic Brown 1 downstream from a wastewater discharge point or to estimate the potential for leaching to groundwater under different soil and climate scenarios. Recent modeling efforts for other complex organic compounds, such as brown carbon aerosols, highlight the importance of including detailed chemical processes and multiple sources to accurately predict their environmental distribution and impact. copernicus.orgresearchgate.net
Advanced Analytical Methodologies for C.i. Basic Brown 1
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of C.I. Basic Brown 1, enabling the separation of the dye from complex matrices and the quantification of its concentration.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and identifying components in a mixture. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous measurement of absorbance at multiple wavelengths, which is particularly useful for identifying chromophoric compounds like C.I. Basic Brown 1. The use of a single HPLC system is advantageous as it is compatible with mass spectrometry analysis.
For even greater specificity and sensitivity, HPLC systems can be coupled with tandem mass spectrometry (MS/MS). nih.govresearchgate.net LC-MS/MS is a highly effective method for both qualitative and quantitative analysis of metabolites and other compounds in complex samples. nih.govresearchgate.net This hyphenated technique provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, enabling unambiguous identification. researchgate.netthermofisher.com Reversed-phase HPLC, often using C18 columns, is commonly employed for the separation of semi-polar compounds like azo dyes. nih.gov
Table 1: Typical HPLC Parameters for Azo Dye Analysis This table is illustrative and based on typical parameters found in the analysis of azo dyes. Actual conditions may vary depending on the specific instrumentation and sample matrix.
| Parameter | Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) oup.com |
| Mobile Phase | Gradient elution with A: 0.075 M sodium acetate (B1210297) buffer and B: Acetonitrile/Methanol oup.com |
| Flow Rate | 1.0 mL/min oup.com |
| Injection Volume | 10 µL oup.com |
| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS/MS) nih.gov |
| Wavelength (DAD) | Monitored at the λmax of the dye (e.g., 254 nm) oup.com |
| Ionization (MS) | Electrospray Ionization (ESI), positive or negative mode nih.govoup.com |
While C.I. Basic Brown 1 itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC coupled with Mass Spectrometry (GC-MS) is an indispensable tool for identifying volatile and semi-volatile organic compounds that are formed during its degradation. epa.goveuropa.eu The degradation of azo dyes can lead to the formation of various smaller, more volatile molecules, such as aromatic amines. epa.gov GC-MS provides high separation efficiency and definitive identification of these products through their mass spectra. chromatographyonline.com The technique is widely recognized for its power in characterizing organic materials. researchgate.net
Table 2: Potential Volatile Degradation Products of Azo Dyes Detectable by GC-MS This table lists examples of volatile compounds that could potentially be formed from the degradation of azo dyes like C.I. Basic Brown 1 and are amenable to GC-MS analysis.
| Compound Class | Example Compounds |
|---|---|
| Aromatic Amines | Aniline, Phenylenediamine |
| Phenolic Compounds | Phenol, Cresol |
| Other Volatiles | Benzene (B151609), Toluene |
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the determination of inorganic anions and cations, as well as some organic ions. innovatechlabs.comufms.brresearchgate.net In the context of C.I. Basic Brown 1 analysis, IC is crucial for quantifying inorganic ions that may be present in the dye formulation, in the wastewater matrix, or that are formed during the mineralization process of the dye. nih.gov The technique is valued for its ability to perform simultaneous quantification of multiple ions with high sensitivity and selectivity. ufms.brresearchgate.net An IC system typically consists of a pump, an injection valve, a separation column (ion-exchange resin), a suppressor, and a conductivity detector. innovatechlabs.comnestgrp.com
Table 3: Inorganic Species Quantifiable by Ion Chromatography in Dye Effluent Analysis This table provides examples of inorganic ions relevant to the analysis of dye wastewater.
| Ion Type | Specific Ions |
|---|---|
| Anions | Chloride (Cl⁻), Sulfate (SO₄²⁻), Nitrate (NO₃⁻), Nitrite (B80452) (NO₂⁻), Phosphate (PO₄³⁻) |
| Cations | Sodium (Na⁺), Potassium (K⁺), Ammonium (NH₄⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Spectrometric Methods for Trace Analysis and Structural Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a primary tool for identifying the metabolites of C.I. Basic Brown 1 formed during biological or chemical degradation. nih.govresearchgate.netlcms.cz The process of metabolite identification often begins with an untargeted LC-MS analysis to detect all possible ions in a sample. nih.gov Ions of interest are then subjected to MS/MS analysis, which involves selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. nih.gov This fragmentation pattern provides a "fingerprint" that helps to deduce the structure of the metabolite. researchgate.netthermofisher.com High-resolution mass spectrometry (HRMS) further aids in confirming the elemental composition of the detected molecules. thermofisher.com
Table 4: Hypothetical Metabolites of C.I. Basic Brown 1 and their Analysis by LC-MS/MS This table presents hypothetical metabolites that could be formed during the breakdown of C.I. Basic Brown 1, illustrating the data obtained from LC-MS/MS analysis.
| Hypothetical Metabolite | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| 1,3-Phenylenediamine | 109.076 | 92.06, 65.04 |
| 2,4-Diaminoaniline | 124.082 | 107.07, 80.05 |
| Aniline | 94.050 | 66.04, 39.02 |
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are bulk parameters used to assess the total amount of organic pollution in a water sample. concawe.eualmawatech.comuga.edu They are critical for evaluating the extent of mineralization—the complete conversion of an organic pollutant to carbon dioxide, water, and inorganic ions—of C.I. Basic Brown 1 during treatment. nih.gov
Total Organic Carbon (TOC) analysis directly measures the total amount of carbon bound in organic compounds. uga.eduenvirotech-online.com It is a rapid and precise method that involves the oxidation of organic carbon to CO₂ followed by its detection, typically using a non-dispersive infrared (NDIR) analyzer. uga.edu
Chemical Oxygen Demand (COD) measures the amount of oxygen required to chemically oxidize both organic and inorganic pollutants in water. concawe.euuga.edu While widely used, the standard COD test involves hazardous chemicals like potassium dichromate. concawe.eualmawatech.com
A decreasing trend in both TOC and COD values over the course of a treatment process indicates the successful removal and degradation of the organic pollutant. nih.gov The ratio of COD to TOC can also provide insights into the oxidation state of the carbon in the sample. concawe.eu
Table 5: Example of TOC and COD Reduction in a Dye Effluent Treatment Process This table illustrates typical data showing the reduction of TOC and COD during the treatment of an industrial effluent containing dyes.
| Treatment Stage | TOC (mg/L) | COD (mg/L) |
|---|---|---|
| Influent | 500 | 1200 |
| After Primary Treatment | 350 | 850 |
| After Biological Treatment | 50 | 120 |
| Final Effluent | < 20 | < 50 |
Mass Spectrometry (LC-MS, MS/MS) for Metabolite Identification
Electrochemical Sensors for Detection and Monitoring
The detection and monitoring of C.I. Basic Brown 1, a diazo dye also known as Bismarck Brown Y, are crucial due to its widespread industrial use and potential environmental impact. iisc.ac.inmdpi.com Electrochemical sensors have emerged as a promising alternative to traditional analytical methods, offering advantages such as high sensitivity, rapid analysis, cost-effectiveness, and potential for miniaturization and real-time monitoring. researchgate.net These sensors operate on the principle that C.I. Basic Brown 1, possessing electroactive chromophore and auxochromic groups, can be electrochemically oxidized or reduced, generating a measurable signal. researchgate.net
Research into electrochemical methods for C.I. Basic Brown 1 has explored various electrode systems and analytical techniques. The electrochemical behavior of the dye has been studied using methods like cyclic voltammetry (CV), which can reveal the nature of the electrochemical process. researchgate.net For instance, studies using a glassy carbon working electrode in a basic medium have shown that C.I. Basic Brown 1 exhibits a cathodic (reduction) peak, indicating an irreversible electrochemical reaction. researchgate.net
The development of advanced sensor materials is central to enhancing detection performance. Modified electrodes, which involve altering the surface of a standard electrode with specific materials, have shown significant promise. dcu.iersc.org Nanomaterials, in particular, are frequently used to improve the sensitivity and selectivity of sensors for dye detection. nih.gov For example, the electropolymerization of C.I. Basic Brown 1 with reduced graphene oxide (rGO) to form a nanocomposite film on an electrode surface has been investigated. nih.gov This approach leverages the high surface area and conductivity of rGO to enhance the electrochemical signal. An increase in current is observed with each successive layer of the nanocomposite film, indicating a buildup of electroactive material on the electrode. nih.gov
Similarly, pencil graphite (B72142) electrodes (PGEs) have been modified with related compounds like Bismarck Brown R to create a novel sensing platform. x-mol.net This modified electrode demonstrated enhanced sensitivity and selectivity for detecting various analytes, showcasing the potential of using the dye itself, or its analogues, as an electrode modifier to amplify the electrochemical response. x-mol.net The operational parameters, such as pH of the supporting electrolyte, are critical for optimizing sensor performance. iisc.ac.in Studies on the electrochemical degradation of C.I. Basic Brown 1 have found that the process is highly dependent on pH, with basic conditions often favoring the reaction. iisc.ac.in
The table below summarizes findings from electrochemical studies on C.I. Basic Brown 1 and related dyes, highlighting the different electrode systems and voltammetric techniques employed.
Table 1. Research Findings on Electrochemical Analysis of C.I. Basic Brown 1 and Related Dyes
| Electrode System | Analytical Method | Key Findings | Reference |
|---|---|---|---|
| Glassy Carbon Electrode | Cyclic Voltammetry | Showed an irreversible cathodic peak for C.I. Vat Brown 1 in a basic medium. | researchgate.net |
| Fluorine-doped Tin Oxide (FTO) Electrode | Cyclic Voltammetry | Electropolymerization of a poly(azo-Bismarck brown Y)-rGO nanocomposite film showed increasing current with more layers, indicating deposition of electroactive material. | nih.gov |
| Pencil Graphite Electrode (PGE) | Cyclic & Differential Pulse Voltammetry | A PGE modified with Bismarck Brown R served as an effective sensor for other electroactive molecules. | x-mol.net |
These studies collectively demonstrate the viability of electrochemical sensors for the analysis of C.I. Basic Brown 1. The versatility in electrode modification, from nanomaterial composites to polymer films, allows for the tailoring of sensors to achieve desired analytical performance for environmental and industrial monitoring applications. researchgate.netnih.govx-mol.net
Computational and Theoretical Studies of C.i. Basic Brown 1
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of C.I. Basic Brown 1, also known as Bismarck Brown Y (BBY). These studies are crucial for understanding the molecule's stability, color, and reactivity.
Research has utilized quantum mechanics to analyze the conformational and electronic structure of BBY. For instance, calculations have shown that upon interaction with biological macromolecules like bovine serum albumin (BSA), the diaminophenyl ring of BBY can undergo slight conformational changes. researchgate.netnih.gov These computational approaches help to elucidate the energetics of the molecule in different states. The energetics of gas-phase optimized structures and stable molecular dynamics structures of BBY have been found to have similar values, confirming that conformational changes upon binding can be minor. researchgate.netnih.gov
The electronic structure of azo dyes is fundamental to their function. acs.org Theoretical calculations for azo dyes typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the energy bandgap, is critical as it relates to the electronic transitions responsible for the dye's color. icontechjournal.com For azo dyes in general, DFT methods are used to calculate key parameters that describe their reactivity and electronic properties. icontechjournal.comtandfonline.commdpi.com
Computational studies have also explored the photoisomerization of BBY. The trans-cis-trans isomerization process, which is a change in the geometrical arrangement around the azo bonds (-N=N-), has been characterized using computational methods alongside experimental techniques. rsc.orgresearchgate.net This process is fundamental to the behavior of azobenzene (B91143) compounds and can be influenced by the molecule's local environment. rsc.org
Table 1: Key Quantum Chemical Parameters Calculated for Azo Dyes This table presents typical parameters investigated in quantum chemical studies of azo dyes, providing a framework for understanding the electronic characteristics of C.I. Basic Brown 1.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Determines the energy required for electronic excitation; related to the color of the dye. icontechjournal.com |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | A measure of the molecule's reactivity. icontechjournal.com |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | A measure of the molecule's ability to accept an electron. icontechjournal.com |
| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Indicates the tendency to attract electrons. icontechjournal.com |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of the molecule's stability. icontechjournal.com |
Note: Specific values for C.I. Basic Brown 1 require dedicated computational studies, but the parameters listed are standard for characterizing azo dyes.
Molecular Docking and Simulation of Interactions with Materials
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule like C.I. Basic Brown 1 interacts with a larger receptor, such as a protein or a material surface. nih.gov
Studies on the interaction between BBY and bovine serum albumin (BSA) have employed molecular docking to identify the specific binding site. researchgate.netnih.gov These simulations revealed that BBY binds preferentially within a region known as the flavanone (B1672756) binding site of BSA, primarily through hydrophobic interactions. researchgate.netnih.gov Molecular dynamics simulations further demonstrated the stability of the BBY-BSA complex in a dynamic, solvent-based system, providing an atomistic view of the binding over time. researchgate.netnih.gov
In the context of its potential genotoxicity, preliminary in silico studies have been conducted on various azo dyes to understand their interactions with DNA. mdpi.com While a study on "Basic Brown 17" (a different, though related, compound) showed that its azo group is active in DNA minor groove recognition, specific docking studies for C.I. Basic Brown 1 with DNA help to hypothesize its binding modes. mdpi.com Such simulations can predict whether the dye is more likely to bind in the major or minor groove of the DNA helix or intercalate between the base pairs. mdpi.comresearchgate.net
MD simulations are also a valuable tool for understanding the adsorption of dyes onto various materials, which is relevant for applications in dyeing and in environmental remediation. rsc.orgmdpi.com These simulations can model the interactions between the dye, the solvent, and the adsorbent surface, calculating interaction energies and analyzing the radial distribution function to understand the affinity and mechanism of adsorption. rsc.orgresearchgate.net For cationic dyes, these simulations can clarify the role of electrostatic interactions, van der Waals forces, and hydrogen bonds in the adsorption process. rsc.org
Table 2: Summary of Simulated Interactions for C.I. Basic Brown 1 (this compound) This table summarizes findings from molecular simulation studies on the interaction of BBY with biological macromolecules.
| Interacting Material | Simulation Method | Key Findings | Primary Interaction Forces | Reference |
| Bovine Serum Albumin (BSA) | Molecular Docking | Binds at the flavanone binding site. | Hydrophobic interactions | researchgate.netnih.gov |
| Bovine Serum Albumin (BSA) | Molecular Dynamics | The BBY-BSA complex is stable in a dynamic solvent system. | Hydrophobic interactions | researchgate.netnih.gov |
| Double-Stranded DNA (dsDNA) | Molecular Docking (Inference) | Azo dyes can interact via groove binding or intercalation. The azo group can be active in minor groove recognition. | Hydrogen bonds, Hydrophobic (pi-pi stacking) interactions | mdpi.com |
Predictive Modeling of Environmental Fate and Degradation Pathways
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to forecast the environmental fate and behavior of chemicals based on their molecular structure. springernature.com These models are essential for assessing the potential persistence, mobility, and degradation of dyes like C.I. Basic Brown 1 in the environment without extensive experimental testing. researchgate.nettandfonline.com
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a chemical (known as molecular descriptors) and its observed activity, such as its rate of photodegradation or biodegradability. researchgate.nettandfonline.comnih.gov For azo dyes, crucial descriptors in QSAR models often include parameters related to the molecule's electronic properties and size, such as:
Softness (s) : A measure of chemical reactivity. researchgate.net
Partial charges on atoms (e.g., qC+, qC-) : Indicate reactive sites. researchgate.net
Energy of HOMO and LUMO : Relate to the molecule's susceptibility to oxidation or reduction. tandfonline.com
Polar Surface Area (PSA) : Influences membrane permeability and adsorption. tandfonline.com
Studies have developed robust QSAR models to predict the photodegradation and removal of various azo dyes under different conditions. researchgate.net For instance, research has shown that the hydrazone tautomer of an azo dye may be more susceptible to photolysis than the azo tautomer. researchgate.net Such models can help predict the primary degradation pathways, which for azo dyes often involve the cleavage of the azo bond. researchgate.net Quantum chemical computations can support these models by verifying that bond cleavage may result not from direct photolysis but from attack by reactive oxygen species. researchgate.net
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and Environment and Climate Change Canada utilize predictive modeling programs to estimate the physical-chemical properties and environmental fate of substances, including dyes. epa.govresearchgate.net These models are integral to risk assessments, providing data on properties like water solubility, soil adsorption, and potential for bioaccumulation. epa.gov
Machine Learning Approaches for Dye Behavior Prediction
Machine learning (ML) is an emerging and powerful tool in computational chemistry for predicting the behavior of complex chemical systems, including dyes. mdpi.com ML models can be trained on large datasets of experimental results to identify non-linear relationships and make accurate predictions for new or untested compounds. rsc.orgyoutube.com
While specific ML studies focusing solely on C.I. Basic Brown 1 are not widely documented, the methodologies are broadly applicable to azo dyes. Machine learning has been successfully used to:
Predict Degradation Efficiency : ML models can forecast the photocatalytic degradation of dyes, helping to optimize wastewater treatment strategies. rsc.org These models use various input variables to predict the efficiency of removing organic pollutants.
Design New Dyes : Researchers use ML to predict the properties of newly designed dyes, such as their absorption spectra or oscillator strength, accelerating the discovery of new materials. researchgate.net
Forecast Adsorption Capacity : Random forest, decision tree, and gradient boosting models have been developed to predict the efficiency of dye adsorption onto various adsorbents. mdpi.com This is crucial for developing better materials for water purification.
Analyze Chemical Properties from Images : Convolutional Neural Networks (CNNs), a type of ML model, can be trained to analyze images of materials to predict properties like dye loading on bioplastics, offering a rapid and non-invasive analytical method. youtube.com
The development of ML models typically involves selecting relevant molecular descriptors or experimental parameters as input features and training algorithms like random forests, support vector machines, or neural networks to predict a specific outcome. acs.orgnih.govmdpi.com The predictive power of these models offers a promising avenue to reduce the time and cost associated with laboratory experiments in dye chemistry. mdpi.comresearchgate.netarxiv.org
Advanced Applications of C.i. Basic Brown 1 in Material Science and Technology Research
Role of C.I. Basic Brown 1 in Advanced Dyeing Processes and Textile Engineering
C.I. Basic Brown 1 is a cationic or basic dye utilized in the textile industry for dyeing materials such as silk, wool, and modified acrylic fibers. moneidechem.comresearchgate.net Its cationic nature, resulting from positively charged diazonium groups, allows for strong electrostatic interactions with negatively charged fibers. moneidechem.com This property is particularly effective for dyeing under acidic conditions (pH 2 to 5), where the dye molecule is easily protonated. researchgate.net
Research has explored various methods to optimize the dyeing process. For instance, studies have investigated the use of C.I. Basic Brown 1 in conjunction with other dyes, such as Acid Brown 268, for leather dyeing. google.com These processes can involve sequential anionic and cationic dyeing steps or simultaneous application from an alkaline solution. google.com The interaction between the dyes and the substrate is a key area of investigation to achieve desired colorfastness and uptake.
The table below summarizes different dyeing methods involving C.I. Basic Brown 1 as described in a patent for leather dyeing.
| Method | Dye Combination | Process Description |
| Method 1c | Anionic pre-dyeing with Acid Brown 268, followed by cationic re-dyeing with C.I. Basic Brown 1. | The leather is first treated with the acid dye. A subsequent bath with C.I. Basic Brown 1 dissolved in formic acid is used for the final color. |
| Method 1d | Initial dyeing with Acid Brown 268, followed by cationic intermediate dyeing with C.I. Basic Brown 1, and then anionic re-dyeing with Acid Brown 268. | This multi-step process involves sandwiching a cationic dyeing step between two anionic dyeing steps. |
| Method le | Dyeing with a powdery mixture of Acid Brown 268 and C.I. Basic Brown 1. | The dyes are applied together at room temperature, followed by treatment with a water-soluble, anionic fatty substance and acidification with formic acid. |
This table is based on data from a patent on leather dyeing techniques. google.com
Incorporation into Functional Materials (e.g., Nanocomposites, Sensors)
The unique chemical properties of C.I. Basic Brown 1 have led to its incorporation into various functional materials, including polymers and nanocomposites, for applications in sensing and other advanced technologies.
Researchers have successfully incorporated C.I. Basic Brown 1 into Poly(methyl methacrylate) (PMMA) films. coppjournal.org These dye-doped polymer films exhibit interesting optical properties and have been studied for their potential use in photonic devices. coppjournal.org The creation of such composite materials opens avenues for developing new functional materials with tailored characteristics. idu.ac.id
Furthermore, C.I. Basic Brown 1 has been used in the synthesis of oligomers with enhanced functionalities. For example, oligomers of luminol (B1675438) and Bismarck Brown dye have been synthesized and investigated for their potential application in lithium-ion sensing. nih.gov The resulting oligomers showed higher fluorescence intensity compared to the pristine dye. researchgate.net
The development of nanomaterial-based sensors is a rapidly growing field, and dyes like C.I. Basic Brown 1 can play a role due to their chemical reactivity and optical properties. rsc.orgresearchgate.net For instance, a palladium complex of Bismarck Brown Y has been studied for its interaction with G-quadruplex aptamers, suggesting potential in biomedical and analytical applications. dergipark.org.tr The ability to form complexes with metals and interact with biological molecules is a key characteristic being explored. dergipark.org.tr
Utilization in Optical and Photonic Materials Research
C.I. Basic Brown 1 has attracted attention for its use in optical and photonic materials research due to its nonlinear optical properties and photo-switching capabilities. coppjournal.orgrsc.org
Studies on C.I. Basic Brown 1-doped Poly(methyl methacrylate) (PMMA) films have revealed a significant negative nonlinear refractive index. coppjournal.org This property is crucial for applications in photonic devices like optical limiters. coppjournal.org The research demonstrated that these films have optical limiting thresholds that vary with the concentration of the dye. coppjournal.org
Nonlinear Optical Properties of BBY-Doped PMMA Films
| Dye Concentration (mM) | Nonlinear Refractive Index (cm²/W) | Optical Limiting Threshold (mW) |
| 0.36 | 10⁻⁶ | 18.71 |
| 0.68 | 10⁻⁶ | 13.52 |
| 0.94 | 10⁻⁶ | 10.29 |
This table presents data from a study on the nonlinear optical features of this compound (BBY)-doped PMMA films. coppjournal.org
Another area of interest is the trans-cis-trans isomerization behavior of C.I. Basic Brown 1. researchgate.netrsc.org This photo-switching property, where the molecule changes its geometric structure upon irradiation with light, has been studied in both solution and when embedded in multi-layered polymeric thin films. researchgate.netrsc.org This reversible isomerization is a key feature for the development of light-responsive materials and molecular switches. The rate of this isomerization is influenced by the local environment, such as the type of solvent. rsc.org
Applications in Analytical Chemistry as a Probe or Reagent (excluding biological staining with clinical implications)
In analytical chemistry, C.I. Basic Brown 1 serves as a versatile reagent and probe. neutronco.comhimedialabs.com Its ability to stain various biological and non-biological materials makes it useful for visualization and identification in microscopy. mpbio.comsigmaaldrich.com It is known to stain acid mucins yellow and can be used to identify cartilage and goblet cells. dawnscientific.commpbio.com
The dye is a component of certain staining solutions used in laboratory settings. For example, it is a constituent of some Papanicolaou stain variants. biologicalstaincommission.orgnih.gov Beyond its staining capabilities, its chemical reactivity is also exploited. The formation of a complex between this compound and palladium has been investigated using UV-Vis spectrophotometry to determine the stoichiometry and binding constants of the interaction. dergipark.org.tr Such studies are fundamental to understanding how the dye can be used as a chelating agent or as part of a sensor system for metal ions.
The reaction of C.I. Basic Brown 1 with other chemical species can lead to changes in its spectral properties, which can be harnessed for analytical purposes. For example, its interaction with formaldehyde (B43269) has been shown to cause chemical fading through the formation of colorless compounds, a reaction that has been studied in the context of cultural heritage preservation. mdpi.com
Development of Novel Remediation Technologies Utilizing C.I. Basic Brown 1 Chemistry
The presence of dyes like C.I. Basic Brown 1 in industrial wastewater poses environmental challenges, which has spurred research into novel remediation technologies. springerprofessional.demdpi.com Various methods are being explored to remove this dye from aqueous solutions, including adsorption, photocatalysis, and advanced oxidation processes. razi.ac.irsemanticscholar.orgresearchgate.net
Adsorption has proven to be an effective technique, with researchers investigating the use of low-cost, eco-friendly adsorbents. semanticscholar.org Materials like orange peels, Koura clay, pottery clay, and biochar derived from Croton bonplandianus have been shown to effectively adsorb C.I. Basic Brown 1 from water. semanticscholar.orgneuroquantology.comresearchgate.net The efficiency of adsorption is often dependent on factors such as pH, contact time, and the initial concentration of the dye. semanticscholar.org For instance, the removal of the dye using orange peels was found to be most effective at a pH of 2. semanticscholar.org
Advanced oxidation processes (AOPs) are another promising approach. razi.ac.ir These methods involve the generation of highly reactive species, such as hydroxyl radicals, to degrade the dye molecules. researchgate.net Studies have explored the use of photocatalysis with catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), often enhanced with microwave irradiation or in combination with Fenton processes (Fe²⁺/H₂O₂). razi.ac.irresearchgate.netijrpc.com The degradation of C.I. Basic Brown 1 has been successfully demonstrated using these AOPs, which can lead to the complete mineralization of the dye. razi.ac.irrsc.org
The development of novel hydrogels and nanocomposites for dye removal is also an active area of research. springerprofessional.detandfonline.com For example, hydrogels synthesized from pectin (B1162225) and pullulan have shown high efficacy in removing C.I. Basic Brown 1 from aqueous solutions. springerprofessional.de Similarly, magnetically recoverable nanocomposites have been designed for the enhanced photo-Fenton catalytic degradation of the dye. tandfonline.com
Comparison of Remediation Technologies for C.I. Basic Brown 1
| Technology | Adsorbent/Catalyst | Key Findings |
| Adsorption | Orange Peel | Decolorization activity increased with contact time; highest activity at pH 2. semanticscholar.org |
| Adsorption | Koura Clay and Pottery Clay | Adsorption follows the Langmuir model for Koura clay and the Elovich model for pottery clay. neuroquantology.com |
| Adsorption | Fe₂O₃-loaded Croton bonplandianus Biochar | Achieved 93% removal under optimized conditions (pH 7, 80 min contact time, 40°C). researchgate.net |
| Microwave-Photocatalysis | Titanium Dioxide (TiO₂) | Sequential microwave followed by UV irradiation showed higher degradation performance than individual treatments. razi.ac.ir |
| Photo-Fenton Catalysis | Fe₃O₄/CeO₂@g-C₃N₄ Nanocomposite | Degraded Bismarck Brown R (a related dye) up to 94.5% within 30 minutes. tandfonline.com |
| Hydrogel Adsorption | Pectin- and Pullulan-based Hydrogel | High adsorption capacity and potential for regeneration. springerprofessional.de |
This table summarizes findings from various studies on the remediation of C.I. Basic Brown 1 and related dyes.
Future Research Directions and Emerging Paradigms for C.i. Basic Brown 1 Studies
Integration of Multi-Omics Approaches in Biodegradation Research
The biodegradation of azo dyes like C.I. Basic Brown 1 is a complex process involving various microbial enzymes and metabolic pathways. doi.orggjesm.net Traditional studies often focus on a single aspect, but future research will increasingly rely on multi-omics approaches to gain a holistic understanding. This involves the integration of genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the microbial response to C.I. Basic Brown 1. researchgate.netnih.gov
Genomics: Will be used to identify the full genetic potential of microorganisms capable of degrading C.I. Basic Brown 1. By sequencing the genomes of bacterial or fungal consortia found in dye-contaminated environments, researchers can pinpoint specific genes encoding for azoreductases and other relevant enzymes.
Transcriptomics: This approach analyzes the RNA transcripts within a cell, revealing which genes are actively being expressed during the degradation process. nih.gov This can help determine the regulatory networks that are switched on in the presence of the dye, providing insights into the primary and secondary metabolic pathways involved.
Proteomics: By studying the entire set of proteins, proteomics can identify the key enzymes (e.g., laccases, peroxidases, azoreductases) directly responsible for breaking down the C.I. Basic Brown 1 molecule. nih.govuminho.pt This allows for the characterization of their efficiency and substrate specificity.
Metabolomics: This technique focuses on identifying the intermediate and final metabolites produced during biodegradation. nih.gov For C.I. Basic Brown 1, this would involve tracking the breakdown of the parent molecule into constituent aromatic amines and subsequent smaller, less toxic compounds, thus mapping the complete degradation pathway.
By combining these omics layers, researchers can build comprehensive models of the biodegradation process. asm.org This integrated approach, sometimes called "trans-omics," can reveal synergistic microbial networks and the rate-limiting steps in the degradation of C.I. Basic Brown 1, paving the way for the development of highly efficient bioremediation strategies. asm.org
Table 1: Application of Multi-Omics in C.I. Basic Brown 1 Biodegradation Research
| Omics Field | Primary Focus | Application to C.I. Basic Brown 1 | Potential Outcome |
|---|---|---|---|
| Genomics | DNA, Genetic Makeup | Identify genes for azoreductase and other degrading enzymes in microbes. | Discovery of novel catabolic genes for enhanced bioremediation. |
| Transcriptomics | RNA, Gene Expression | Monitor gene expression changes in microbes upon exposure to the dye. nih.gov | Understanding of the regulatory response and key metabolic shifts. |
| Proteomics | Proteins, Functional Molecules | Identify and quantify the specific enzymes actively degrading the dye. nih.gov | Isolation and optimization of highly effective degradation enzymes. |
| Metabolomics | Metabolites, Chemical Processes | Track the formation of breakdown intermediates (e.g., aromatic amines). nih.gov | Elucidation of the complete biodegradation pathway and toxicity of byproducts. |
Development of Sustainable Synthesis Routes
The traditional synthesis of azo dyes often involves stoichiometric reagents and environmentally challenging catalysts. Future research on C.I. Basic Brown 1 will prioritize the development of green and sustainable synthesis routes that minimize waste, reduce energy consumption, and avoid hazardous chemicals. rsc.orgresearchgate.net
Emerging sustainable strategies applicable to azo dye synthesis include:
Solvent-Free Grinding (Mechanochemistry): This method involves the mechanical grinding of solid reactants at room temperature, often eliminating the need for bulk solvents. rsc.org This approach offers high reaction efficiency, reduced reaction times, and simpler processing.
Ionic Liquids as Promoters: Using Brønsted acidic ionic liquids as promoters in water can facilitate the diazo coupling reaction under mild, metal-free conditions, with the added benefit of catalyst recyclability. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate for azo dye synthesis, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. nih.gov
Nano-Catalysis: The use of reusable catalysts, such as sulfonic acid functionalized magnetic nanoparticles or CuI-graphene nanocomposites, can create more efficient and environmentally friendly reaction pathways. rsc.orgtandfonline.com These catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. rsc.org
The goal is to redesign the synthesis of C.I. Basic Brown 1 to be more atom-efficient and environmentally benign, moving away from processes that rely on toxic precursors or generate significant chemical waste. rsc.org
Advanced In-situ Monitoring of Degradation and Interaction Processes
Understanding the precise kinetics and mechanisms of C.I. Basic Brown 1 degradation requires advanced monitoring techniques that can track the process in real-time. Future studies will move beyond simple endpoint measurements to employ in-situ methods that provide continuous data on the transformation of the dye molecule.
Promising techniques include:
In-situ UV-Visible Spectroscopy: This method allows for the real-time monitoring of the decolourisation process by continuously measuring the absorbance of the dye solution within the reactor. rsc.orgnih.gov It can be used to study the efficiency of various degradation methods, such as electrochemical oxidation, and to understand how factors like pH and catalyst presence affect the reaction rate. iisc.ac.in
Real-time Fluorescence Probes: For certain dye degradation studies, fluorescent probes can be used to monitor the process as it happens. lidsen.com While C.I. Basic Brown 1 itself may not be strongly fluorescent, this technique could be adapted to track the appearance or disappearance of fluorescent intermediates.
Electrochemical Sensors: Developing specific sensors to detect C.I. Basic Brown 1 and its primary degradation products (e.g., aromatic amines) would enable precise, real-time tracking during electrochemical or biological treatment processes. Electrochemical advanced oxidation processes (EAOPs) generate reactive oxygen species in-situ to break down pollutants, and real-time monitoring is crucial for optimizing these systems. nih.gov
These advanced monitoring tools will provide high-resolution data, allowing for a more accurate comparison of different degradation technologies and a deeper understanding of the dye's structural influence on degradation efficiency. rsc.orgnih.gov
Comprehensive Lifecycle Assessment from a Chemical Perspective
A comprehensive Lifecycle Assessment (LCA) provides a systematic evaluation of the environmental burdens associated with a chemical throughout its entire existence. sustainability-directory.com For C.I. Basic Brown 1, a future-focused LCA would meticulously audit each stage from a chemical standpoint, moving beyond generic impact categories to a more substance-specific analysis. sustainablebrandplatform.comresearchgate.net
The key stages of a C.I. Basic Brown 1 LCA would include:
Raw Material Acquisition: This stage examines the upstream environmental impact of producing the chemical precursors. C.I. Basic Brown 1 is a bis(azo) compound made from aromatic amines, which are typically derived from petrochemical feedstocks. nih.govsustainablebrandplatform.com The LCA would quantify the energy and resources consumed and the waste generated during the synthesis of these starting materials. sustainability-directory.com
Chemical Synthesis: This phase analyzes the manufacturing process of the dye itself. It would account for energy consumption, water usage, solvent losses, catalyst efficiency, and the generation of byproducts and effluent streams. sustainability-directory.comaidic.it Comparing traditional synthesis with the sustainable routes mentioned in section 10.2 would be a critical component.
Application and Use: This involves assessing the environmental footprint of the dyeing process, including water and energy use, the fixation rate of the dye to a substrate, and the amount of unfixed dye released into wastewater. sustainablebrandplatform.com
End-of-Life Management: This final stage evaluates the fate of the dye. It considers the chemical transformations during wastewater treatment, the potential for biodegradation or persistence in the environment, and the ecotoxicity of the dye and its degradation products. iisc.ac.insustainability-directory.com
By using LCA frameworks like ReCiPe, researchers can model the potential damage to human health and ecosystems across the dye's lifecycle, identifying hotspots where environmental impact is most significant and where improvements can be made. aidic.itrivm.nl
Table 2: Stages of a Chemical Lifecycle Assessment for C.I. Basic Brown 1
| Lifecycle Stage | Chemical Focus | Key Metrics for Assessment |
|---|---|---|
| Raw Material Acquisition | Synthesis of aromatic amine precursors from petrochemicals. mdpi.com | Fossil fuel depletion, energy consumption, precursor toxicity. |
| Chemical Synthesis | Diazo coupling reaction to form the bis-azo structure. nih.gov | Reaction yield, energy input, solvent use, catalyst lifecycle, waste generation. sustainability-directory.com |
| Application (Dyeing) | Fixation of the dye onto a substrate (e.g., textiles). | Dye fixation efficiency, water and energy use, release of unfixed dye into effluent. sustainablebrandplatform.com |
| End-of-Life | Degradation or persistence in wastewater and the environment. | Biodegradability, formation of persistent organic pollutants, ecotoxicity of byproducts. iisc.ac.in |
Application of Artificial Intelligence and Big Data in Predicting C.I. Basic Brown 1 Behavior
Artificial Intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the prediction of molecular properties and behaviors from large datasets. acs.orgijsea.com For C.I. Basic Brown 1, these computational tools can be used to build predictive models that accelerate research and optimize its management.
Future applications include:
Predicting Physicochemical Properties: ML models, such as Random Forest or Neural Networks, can be trained on datasets of known dye properties to predict characteristics of C.I. Basic Brown 1 and its analogues. mdpi.comaip.org This includes predicting absorption wavelengths, solubility, and potential toxicity based on its molecular structure.
Optimizing Dyeing Processes: AI can be used to predict the final color of a dyed fabric from its wet state or to forecast the amount of residual dye in an effluent, helping to create more efficient and eco-friendly dyeing processes with minimal waste. mdpi.comresearchgate.net
Accelerating New Material Design: Generative AI models could be used to design novel dye molecules with improved properties, such as higher biodegradability or lower toxicity, while maintaining the desired color characteristics.
The integration of AI requires large, high-quality datasets. nih.govnih.gov As more data is generated through high-throughput experiments and the multi-omics approaches described above, the accuracy and predictive power of these AI models will continue to improve, enabling a more proactive and intelligent approach to managing the lifecycle of C.I. Basic Brown 1. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
